molecular formula C21H17ClN2O2S B11337528 5-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11337528
M. Wt: 396.9 g/mol
InChI Key: XFTXDKOJHJCGER-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, substituted with a 4-chlorophenyl group and a 4-methoxyphenyl ethyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 4-methoxyphenyl ethyl substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine or methoxy groups can be replaced by other functional groups under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

5-(4-CHLOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-(4-CHLOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE include other thienopyrimidines with different substituents. These compounds may share similar core structures but differ in their biological activities and applications due to variations in their substituents. The uniqueness of 5-(4-CHLOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE lies in its specific substituent pattern, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C21H17ClN2O2S

Molecular Weight

396.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H17ClN2O2S/c1-26-17-8-2-14(3-9-17)10-11-24-13-23-20-19(21(24)25)18(12-27-20)15-4-6-16(22)7-5-15/h2-9,12-13H,10-11H2,1H3

InChI Key

XFTXDKOJHJCGER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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